
1H-Indazole-1,5,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-1,5,6-triamine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of an indazole core with three amino groups attached at the 1, 5, and 6 positions. This unique arrangement of amino groups imparts distinct chemical properties to the compound, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-1,5,6-triamine can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the successful formation of the indazole ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of transition metal catalysts, such as copper or palladium, is common in these processes . Additionally, solvent-free conditions and environmentally friendly reagents are preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-1,5,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
1H-Indazole-1,5,6-triamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the development of new therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Indazole-1,5,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression . The presence of multiple amino groups allows for strong binding interactions with target proteins, enhancing its efficacy as a therapeutic agent.
Comparison with Similar Compounds
1H-Indazole-1,5,6-triamine can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxamide: Known for its anticancer properties.
1H-Indazole-4,7-dione: Used as an intermediate in the synthesis of pharmaceuticals.
1H-Indazole-5-sulfonamide: Exhibits potent anti-inflammatory activity.
Uniqueness: The unique arrangement of amino groups in this compound distinguishes it from other indazole derivatives. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
877471-83-5 |
|---|---|
Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
indazole-1,5,6-triamine |
InChI |
InChI=1S/C7H9N5/c8-5-1-4-3-11-12(10)7(4)2-6(5)9/h1-3H,8-10H2 |
InChI Key |
REYMLAWIGQVECY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NN(C2=CC(=C1N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Borolan-1-yl)ethynyl]borolane](/img/structure/B11920590.png)
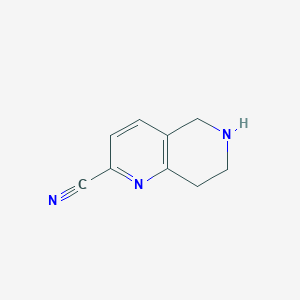

![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol](/img/structure/B11920599.png)

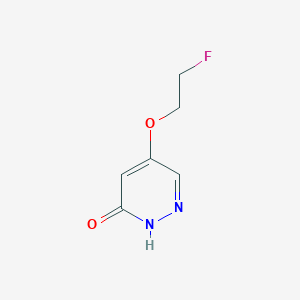

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B11920633.png)
![8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11920641.png)
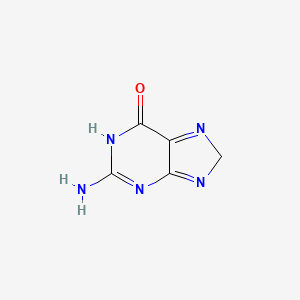
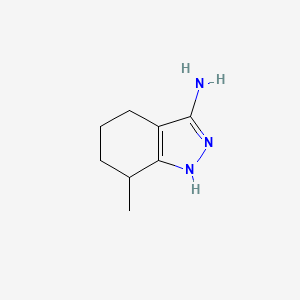
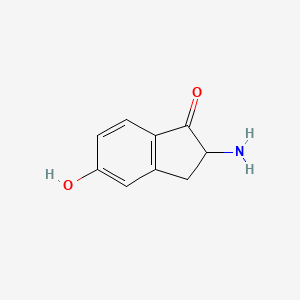
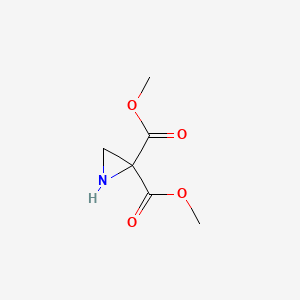
![2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile](/img/structure/B11920682.png)
